REACTION_CXSMILES
|
F[B-](F)(F)F.[N:6]#[O+:7].[CH3:8][C:9]([CH3:15])([CH2:13][CH3:14])[CH2:10][CH:11]=[CH2:12].[C:16](#[N:18])[CH3:17]>>[CH3:8][C:9]([CH3:15])([CH2:13][CH3:14])[CH2:10][C:11]1[N:18]=[C:16]([CH3:17])[N:6]([OH:7])[CH:12]=1 |f:0.1|
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Name
|
|
Quantity
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45 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N#[O+]
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
CC(CC=C)(CC)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
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Details
|
washed with water, saturated aqueous sodium bicarbonate and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=1N=C(N(C1)O)C)(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |